

# Application Note: 1H and 13C NMR Spectral Assignment of Frangufoline

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Frangufoline** is a 14-membered cyclopeptide alkaloid belonging to the frangulanine-type. It is a natural product that has been isolated from various plant species, including those from the Ziziphus genus. The structural elucidation and confirmation of such complex natural products are heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. An unambiguous assignment of 1H and 13C NMR spectra is fundamental for the verification of the chemical structure of **Frangufoline**, which is a prerequisite for its further investigation in drug discovery and development programs. This application note provides a detailed summary of the 1H and 13C NMR spectral data for **Frangufoline**, along with a standardized experimental protocol for acquiring such data.

## **Chemical Structure**

Figure 1: Chemical Structure of Frangufoline (C31H42N4O4).

## 1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for **Frangufoline**. The 13C NMR data is referenced from the work of Abu-Zarga et al. (1995) published in the Journal of Natural Products. The 1H NMR data has been compiled from reliable spectroscopic databases.



Position	<sup>13</sup> C Chemical Shift (δ ppm)	<sup>1</sup> H Chemical Shift (δ ppm)	Multiplicity	J (Hz)
Isoleucine residue				
1	172.5	-	-	-
2	59.8	4.25	d	9.5
3	37.5	1.95	m	_
4	25.1	1.30	m	
5	15.8	0.95	d	6.8
6	11.5	0.90	t	7.4
β-hydroxyleucine residue				
7	170.8	-	-	-
8	58.7	4.15	dd	9.5, 3.5
9	72.1	4.90	d	3.5
10	30.5	1.85	m	
11	24.8	0.98	d	6.5
12	22.5	0.92	d	6.5
p- hydroxystyrylami ne residue				
1'	128.1	7.30	d	8.5
2'	129.5	7.30	d	8.5
3'	115.8	6.85	d	8.5
4'	157.2	-	-	-
5'	115.8	6.85	d	8.5



6'	129.5	7.30	d	8.5
7' (α)	125.1	6.50	d	15.0
8' (β)	126.9	6.90	dt	15.0, 6.0
N,N- dimethylphenylal anine residue				
1"	171.2	-	-	-
2"	67.8	3.50	dd	9.0, 5.0
3"	38.1	3.10 (a), 2.90 (b)	dd	14.0, 5.0
4"	137.5	-	-	-
5"	129.2	7.25	m	_
6"	128.5	7.25	m	_
7"	126.8	7.25	m	_
N(CH <sub>3</sub> ) <sub>2</sub>	41.5	2.30	S	

## **Experimental Protocol**

The following is a general protocol for the acquisition of 1D and 2D NMR spectra for **Frangufoline**.

#### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Frangufoline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Methanol-d<sub>4</sub>, or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### 2. NMR Instrumentation:

 A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.



#### 3. 1D NMR Spectra Acquisition:

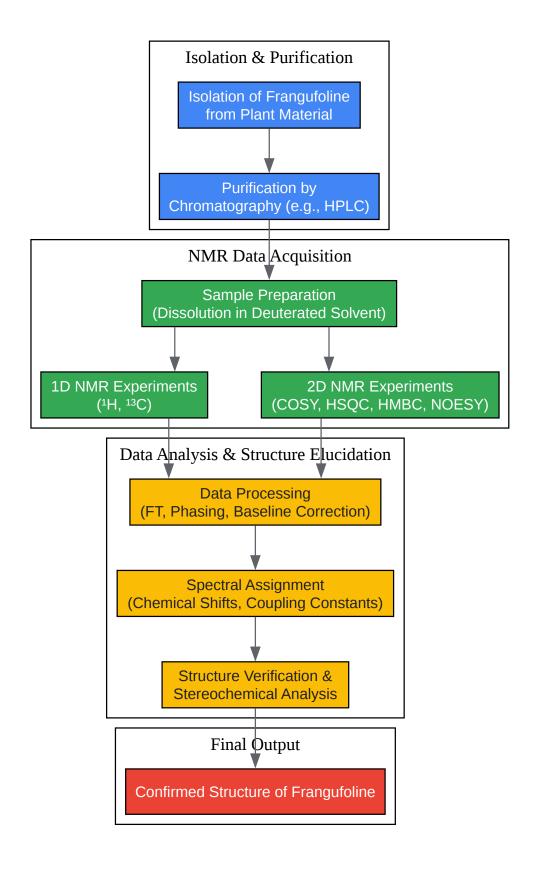
- ¹H NMR:
  - Acquire a standard proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, relaxation delay of
    1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: spectral width of 200-250 ppm, 64k-128k data points, relaxation delay of 2-5 s.
- 4. 2D NMR Spectra Acquisition (for complete assignment):
- COSY (Correlation Spectroscopy): To identify <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct <sup>1</sup>H-<sup>13</sup>C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range <sup>1</sup>H-<sup>13</sup>C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.
- 5. Data Processing and Analysis:
- Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin, etc.).
- Perform Fourier transformation, phase correction, and baseline correction.



- Calibrate the spectra using the residual solvent peak as an internal standard.
- Integrate the <sup>1</sup>H NMR signals and determine the multiplicities and coupling constants.
- Analyze the 2D spectra to establish the complete connectivity and assign all proton and carbon signals unambiguously.

# Workflow for NMR-based Structural Elucidation of Frangufoline





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Caption: Workflow for the isolation, NMR data acquisition, and structural elucidation of **Frangufoline**.

### Conclusion

The provided 1H and 13C NMR data, along with the detailed experimental protocol, serve as a valuable resource for the identification and characterization of **Frangufoline**. The application of 1D and 2D NMR techniques is indispensable for the unambiguous structural assignment of this complex cyclopeptide alkaloid, thereby facilitating its quality control and further investigation for potential therapeutic applications.

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